Dihydroaeruginoic Acid
Description
Contextualizing Dihydroaeruginoic Acid as a Natural Product
This compound is a natural product synthesized by various bacteria, notably species of Pseudomonas. agscientific.combioaustralis.com As a secondary metabolite, it is not directly involved in the primary functions of growth, development, or reproduction, but instead serves specialized roles that can enhance the organism's survival. oup.compnas.org It is classified as a simple aromatic siderophore and is also recognized for its antibiotic properties. agscientific.combioaustralis.commedchemexpress.com The production of such secondary metabolites is a key strategy for microorganisms to interact with their environment and other organisms. pnas.org
Overview of Siderophore Systems in Microorganisms
Iron is a crucial element for most living organisms, but its bioavailability is often low in aerobic environments where it exists predominantly as insoluble ferric (Fe³⁺) solids. wikipedia.orgjmb.or.kr To overcome this limitation, many microorganisms secrete siderophores, which are small, high-affinity iron-chelating molecules. wikipedia.orgmontana.edu These molecules scavenge iron from the environment by forming soluble Fe³⁺ complexes. wikipedia.org These complexes are then recognized by specific receptors on the microbial cell surface and transported into the cell. wikipedia.orgnih.gov Siderophore systems are diverse and are generally categorized based on the chemical functional groups used to bind iron, such as hydroxamates, catecholates, and carboxylates. wikipedia.orgjmb.or.kr These systems are vital for microbial survival and are often linked to pathogenicity in infectious bacteria. wikipedia.orgmontana.edu
Historical Perspective and Initial Discoveries of this compound
This compound was first identified as an antibiotic produced by Pseudomonas fluorescens. glpbio.comcaymanchem.com In 1994, it was isolated from the liquid culture of P. fluorescens strain PFM2, along with other known antibiotics. nih.gov Its structure and absolute stereochemistry were determined, and it was noted for its inhibitory activity against various phytopathogenic fungi and bacteria. caymanchem.comnih.gov Subsequent research identified it in Pseudomonas aeruginosa as a key intermediate in the biosynthetic pathway of pyochelin, a more complex siderophore. nih.govasm.org This discovery linked this compound not only to antibiotic activity but also to the critical process of iron acquisition. asm.org
Significance of this compound in Chemical Biology Research
The study of this compound holds considerable significance in chemical biology. It serves as a model for understanding the biosynthesis of thiazoline-containing natural products, a common motif in bioactive microbial metabolites. nih.govmicrobiologyresearch.org As a precursor to the well-studied siderophore pyochelin, it provides insights into the modular nature of nonribosomal peptide synthetase (NRPS) assembly lines. nih.gov Research into its biosynthesis and function helps to unravel the complex regulatory networks that govern secondary metabolism and iron homeostasis in bacteria. nih.gov Furthermore, the unique iron-chelating and antibiotic properties of this compound and its derivatives make them interesting subjects for exploring new therapeutic agents and for studying microbial interactions. nih.govtoku-e.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49608-51-7 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49608-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathway Elucidation of Dihydroaeruginoic Acid
Precursor Substrate Utilization in Dihydroaeruginoic Acid Biosynthesis
The formation of this compound begins with the recruitment and modification of two primary precursor substrates: salicylate (B1505791) and cysteine.
Salicylate serves as the foundational scaffold for this compound. In P. aeruginosa, salicylate itself is synthesized from chorismate, a central metabolite in the shikimate pathway. researchgate.netasm.org This conversion is catalyzed by the enzymes PchA (isochorismate synthase) and PchB (isochorismate-pyruvate lyase). researchgate.net
The crucial first step in incorporating salicylate into the growing molecule is its activation. This is an energy-dependent process catalyzed by the enzyme PchD. nih.govasm.org Inactivation of the pchD gene has been shown to eliminate the production of both this compound and pyochelin, confirming its essential role at the entry point of the pathway. nih.govasm.org PchD functions as an adenylate-forming enzyme, using ATP to convert salicylate into salicyl-AMP. nih.govresearchgate.net This activation primes the salicylate molecule for subsequent reaction with cysteine. researchgate.net
The second precursor, the amino acid L-cysteine, is integrated into the structure through a series of reactions on a large, multi-domain enzyme complex. This compound is the condensation product of one molecule of salicylate and one molecule of cysteine. nih.govnih.govmicrobiologyresearch.org
The nonribosomal peptide synthetase (NRPS) enzyme PchE is responsible for orchestrating the integration of cysteine. nih.govmicrobiologyresearch.org PchE activates L-cysteine and then catalyzes the condensation reaction between the enzyme-bound, activated salicylate (transferred from PchD) and the activated cysteine. uniprot.org Following the peptide bond formation, a cyclization reaction occurs. The PchE enzyme facilitates the cyclodehydration of the newly incorporated cysteine residue, resulting in the formation of a characteristic thiazoline (B8809763) ring. uniprot.orgacs.org This molecule, 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, is this compound. nih.gov It can be released from the PchE enzyme at this stage or be passed on to the next enzyme in the assembly line, PchF, for the synthesis of pyochelin. nih.govnih.gov
Enzymatic Catalysis and Nonribosomal Peptide Synthetase (NRPS) Involvement
The biosynthesis of this compound is a prime example of NRPS-mediated synthesis. These large enzymatic complexes act as molecular assembly lines, sequentially adding and modifying building blocks to create complex natural products. nih.govnih.gov The genes encoding the enzymes for this pathway in P. aeruginosa are organized into operons, including the pchDCBA and pchEFGHI operons, which are tightly regulated by iron availability. nih.govasm.orgnih.gov
Several key enzymes are indispensable for the synthesis of this compound and its successor, pyochelin.
| Enzyme | Gene | Molecular Weight (kDa) | Function in this compound Biosynthesis |
| PchD | pchD | ~60 | Activates salicylate by adenylation (forming salicyl-AMP) to initiate biosynthesis. nih.govasm.org |
| PchC | pchC | ~28 | Acts as a Type II thioesterase, thought to perform a proofreading or editing function to ensure pathway fidelity. nih.govnih.govnih.gov |
| PchE | pchE | ~156 | A Nonribosomal Peptide Synthetase (NRPS) that binds activated salicylate, activates and binds L-cysteine, and catalyzes their condensation and cyclization to form this compound. nih.govmicrobiologyresearch.orguniprot.org |
| PchF | pchF | ~197 | A Nonribosomal Peptide Synthetase (NRPS) that receives the this compound intermediate from PchE and adds a second cysteine to form pyochelin. nih.govmicrobiologyresearch.org |
PchD is a standalone adenylation (A) domain enzyme, a member of the superfamily of adenylate-forming enzymes. nih.govasm.org Its primary sequence shows significant similarity to EntE, the 2,3-dihydroxybenzoate-AMP ligase from Escherichia coli involved in enterobactin (B1671361) synthesis. asm.org PchD contains conserved motifs typical of ATP-binding proteins and cation ATPases. asm.org Its function is to catalyze the formation of a high-energy salicyl-adenylate intermediate from salicylate and ATP. researchgate.net This activated intermediate is then transferred to the aryl carrier protein (ArCP) domain of the PchE synthetase, priming the assembly line for the next step. uniprot.orgnih.gov
PchC is a Type II thioesterase (TEII), an enzyme often found in NRPS and polyketide synthase gene clusters. nih.govnih.gov While the thioesterase domain at the C-terminus of PchF is responsible for releasing the final pyochelin product, PchC plays a different role. nih.govnih.gov Studies have shown that PchC is crucial for the optimal production of both this compound and pyochelin. nih.govasm.org It is proposed to function as an editing or proofreading enzyme. nih.govnih.gov If an incorrect substrate (like the cysteine analog 2-aminobutyrate) is mistakenly activated and loaded onto the PchE or PchF synthetases, PchC can hydrolytically remove it, preventing the termination of the assembly line and ensuring efficient synthesis of the correct product. nih.govnih.gov However, PchC is not required for the actual release of the this compound intermediate from PchE. nih.gov
Characterization of Key Biosynthetic Enzymes (PchD, PchC, PchE, PchF)
Nonribosomal Peptide Synthetase Modules (PchE, PchF)
At the heart of this compound synthesis are the nonribosomal peptide synthetases (NRPSs), PchE and PchF. microbiologyresearch.org These large, modular enzymes are responsible for the condensation of salicylate and cysteine, the two precursors of this compound. nih.gov
PchE, the this compound synthetase, is a 156 kDa protein that contains adenylation (A), thiolation (T), and condensation (C) domains. microbiologyresearch.orgnih.gov The A-domain is responsible for recognizing and activating L-cysteine with ATP, forming a cysteinyl-adenylate intermediate. This activated cysteine is then transferred to the T-domain, also known as the peptidyl carrier protein (PCP), where it is attached as a thioester. PchE also possesses a domain that activates salicylate, which is synthesized from chorismate by the enzymes PchA and PchB. nih.gov
PchF, a larger 197 kDa protein, is primarily involved in the subsequent step of pyochelin biosynthesis, where a second cysteine molecule is added to this compound. microbiologyresearch.orgnih.gov However, the initial condensation reaction to form this compound is catalyzed by PchE. microbiologyresearch.org The modular architecture of these NRPSs, with their specific domains for substrate activation and linkage, is a hallmark of this biosynthetic pathway. microbiologyresearch.orgnih.gov
Proposed Reaction Mechanisms and Intermediates
The formation of this compound from salicylate and L-cysteine proceeds through a series of proposed reaction steps, primarily occurring on the PchE NRPS template.
Activation of Precursors: The biosynthesis is initiated by the PchD enzyme, an adenylate-forming enzyme, which activates salicylate by converting it to salicyl-adenylate. nih.govasm.org Concurrently, the adenylation domain of PchE activates L-cysteine to form L-cysteinyl-adenylate. nih.gov
Thioesterification: The activated salicylate and L-cysteine are then loaded onto the thiolation domains of the PchE peptide synthetase via thioester linkages. nih.gov
Condensation and Cyclization: The PchE-bound salicylate and cysteine undergo a condensation reaction. nih.gov This is followed by a cyclization reaction where the thiol group of the cysteine attacks the carbonyl carbon of the salicylate-cysteine intermediate, leading to the formation of a thiazoline ring. This series of reactions, including condensation and cyclization, results in the formation of the enzyme-bound intermediate, hydroxyphenyl-thiazoline (HPT). nih.gov
Release of this compound: The HPT intermediate can then be released from the PchE enzyme, yielding this compound. nih.gov This release is thought to be a hydrolytic cleavage of the thioester bond. nih.gov A thioesterase encoded by the pchC gene has been shown to be necessary for the maximal production of this compound, although it is not essential for its release from PchE. nih.govasm.org
A key intermediate in this pathway is the aforementioned hydroxyphenyl-thiazoline (HPT), which is tethered to the PchE enzyme before its release as this compound. nih.gov
Genetic Loci and Operon Organization Governing this compound Synthesis
The genes responsible for the biosynthesis of this compound are clustered together on the chromosome of Pseudomonas aeruginosa, forming distinct operons that are tightly regulated. asm.org
Identification and Mapping of the pchDCBA Operon
The pchDCBA operon is crucial for the initial steps of the pathway. nih.govasm.org The genes within this operon are transcribed as a single unit. dntb.gov.ua
pchA and pchB : These genes encode the enzymes responsible for the synthesis of salicylate from chorismate. nih.gov PchA is an isochorismate synthase, and PchB is an isochorismate-pyruvate lyase. nih.gov
pchD : This gene encodes a 60-kDa protein that functions as a salicylate-adenylating enzyme, a critical activation step. nih.govasm.org
pchC : This gene encodes a 28-kDa thioesterase that, while not essential, optimizes the production of this compound. nih.govnih.gov
Inactivation of the pchD gene has been shown to abolish the production of both this compound and pyochelin, highlighting its essential role. nih.govdntb.gov.ua The pchDCBA genes constitute a transcriptional unit of approximately 4.4 kb. asm.orgdntb.gov.ua
Analysis of the pchEF Gene Cluster
Located downstream of the pchDCBA operon and the regulatory gene pchR are the pchEF genes, which are co-transcribed. microbiologyresearch.orgnih.gov
pchE : Encodes the this compound synthetase. microbiologyresearch.orgnih.gov
pchF : Encodes the pyochelin synthetase, which acts on this compound to continue the pathway to pyochelin. microbiologyresearch.orgnih.gov
The expression of the pchEF genes is coregulated with the pchDCBA operon. microbiologyresearch.orgnih.gov This regulation is complex, involving the PchR regulator, which positively controls expression in response to extracellular pyochelin, and the ferric uptake regulator (Fur), which represses expression under iron-replete conditions. microbiologyresearch.orgnih.gov Further downstream of pchEF, additional genes (pchG, pchH, and pchI) have been identified, likely forming a larger pchEFGHI operon. asm.orgnih.gov PchG has been identified as a reductase essential for the final steps of pyochelin formation. asm.org
Comparative Genomics of Biosynthetic Gene Clusters Across Producing Strains
Comparative genomic analyses have revealed both conservation and diversity in the pyochelin and this compound biosynthetic gene clusters across different bacterial strains and species.
However, variations can be observed. For instance, studies on Burkholderia species have shown the presence of the pch gene cluster, indicating their capacity to produce pyochelin and its precursors. mdpi.comnih.gov The presence or absence of these gene clusters can be a distinguishing feature between pathogenic and non-pathogenic or endophytic strains. mdpi.com For example, the pyochelin biosynthesis gene cluster is widely distributed among studied Burkholderia genomes. nih.gov The presence of these clusters in endophytic strains suggests a role in their ecological niche, potentially through iron competition. mdpi.com
Genome mining in strains like Pseudomonas brassicacearum has also identified these gene clusters, highlighting their potential role in biocontrol activities. mdpi.com The comparison of these gene clusters across different species provides valuable insights into the evolution of these biosynthetic pathways and their functional diversification. acs.org
Genetic Regulation and Transport Mechanisms of Dihydroaeruginoic Acid
Transcriptional and Post-Transcriptional Regulation of Biosynthesis
The synthesis of dihydroaeruginoic acid is intrinsically linked to the pyochelin biosynthetic pathway, which is encoded by two primary operons: pchDCBA and pchEFGHI. asm.orgnih.gov The regulation of these genes is a multi-layered process involving iron availability, specific transcriptional regulators, and feedback from the pathway's end product.
Iron-Mediated Regulatory Systems (Fur System)
The primary environmental cue governing the production of this compound and pyochelin is iron availability. In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein acts as a repressor. acs.orgmdpi.comnih.gov Fur, in complex with ferrous iron (Fe²⁺), binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the pch operons. dntb.gov.ua This binding physically obstructs the transcriptional machinery, thereby inhibiting the expression of the biosynthetic genes, including those required for this compound synthesis. mdpi.com
When iron levels are scarce, the Fur-Fe²⁺ complex does not form, leading to the derepression of the pch operons and the initiation of this compound and pyochelin synthesis. acs.orgbiorxiv.org Fur can also exert indirect control over pyochelin biosynthesis by regulating the expression of small non-coding RNAs (sRNAs) such as PrrF1, PrrF2, and PrrH. mdpi.comresearchgate.net The sRNA PrrH can complement the mRNA of the pchE gene, inhibiting its expression and consequently reducing pyochelin synthesis. mdpi.comresearchgate.net
Role of Transcriptional Regulators (e.g., PchR)
A key player in the regulation of the pyochelin pathway is the transcriptional regulator PchR, a member of the AraC/XylS family of proteins. acs.orgwikigenes.org The pchR gene is located between the pchDCBA and pchEF operons. asm.org PchR functions as both an activator and a repressor. In the absence of its effector molecule, pyochelin, PchR represses the expression of pyochelin biosynthesis and transport genes. acs.orgwikigenes.org
However, upon binding to pyochelin (likely in its iron-bound form, ferripyochelin), PchR undergoes a conformational change that allows it to activate the transcription of the pch operons. acs.orgnih.gov This activation is mediated by PchR binding to a conserved 32-base-pair sequence known as the "PchR-box" found in the promoter regions of pyochelin-controlled genes. nih.gov This dual function of PchR ensures that the significant metabolic investment in siderophore production is tightly linked to the presence of the final product.
Autoinduction by Pathway Products (e.g., Extracellular Pyochelin)
The pyochelin biosynthetic pathway exhibits a positive feedback loop, a phenomenon known as autoinduction. asm.orgnih.gov Extracellular pyochelin, after chelating ferric iron (Fe³⁺), is transported back into the bacterial cell. nih.govmicrobiologyresearch.org Inside the cytoplasm, the ferripyochelin complex interacts with PchR, triggering the activation of the pch gene expression as described above. acs.orgnih.gov This autoinduction mechanism ensures a rapid and robust response to iron-limiting conditions once a basal level of pyochelin has been produced and has successfully scavenged iron. biorxiv.org This signaling cascade relies on the effective internalization of the ferripyochelin complex. microbiologyresearch.orgasm.org
Influence of Environmental Signals on Gene Expression
Beyond iron, other environmental cues can influence the expression of genes involved in this compound synthesis. Temperature, for instance, plays a role, with studies showing that genes for pyochelin biosynthesis are upregulated at 37°C, the temperature of a mammalian host, suggesting an adaptation for virulence. plos.org In contrast, the production of another siderophore, pyoverdine, is favored at lower temperatures. plos.org
Furthermore, the presence of other microorganisms can create a competitive environment that influences siderophore production. researchgate.net In environments where strong iron chelators from other microbes are present, P. aeruginosa can still produce pyochelin, indicating a complex regulatory network that allows it to adapt to diverse and challenging conditions. researchgate.net The physical state of growth, such as static versus shaking cultures, can also impact the regulation of pyochelin biosynthesis genes, with static conditions sometimes leading to more robust expression. nih.gov
Efflux and Uptake Systems for this compound and Related Metabolites
The movement of this compound and its related metabolites, including pyochelin, across the bacterial cell membranes is facilitated by specific transport systems. These transporters are crucial for both the secretion of the newly synthesized siderophore and the uptake of the iron-bound form.
Characterization of Transporter Genes (e.g., pchH, fetF, PFL_3504)
Several genes located within or near the pyochelin biosynthetic cluster have been identified as encoding putative transporters.
pchH : The pchH gene, along with pchI, is part of the pchEFGHI operon and encodes a protein with homology to ATP-binding cassette (ABC) transporters, which are typically involved in export. asm.orgnih.gov However, initial studies in P. aeruginosa showed that mutations in pchH and pchI did not significantly affect the amount of pyochelin produced, suggesting a possible redundant function. nih.govcore.ac.uk In Pseudomonas protegens Pf-5, which produces enantio-pyochelin, a knockout of the homologous pchH gene led to increased secretion of enantio-pyochelin and its intermediates, including this compound. nih.gov This suggests a role in the efflux of these compounds.
fetF : The fetF gene encodes a transporter belonging to the Major Facilitator Superfamily (MFS). core.ac.uk In P. protegens, a knockout of fetF also resulted in higher levels of secreted enantio-pyochelin and its precursors. nih.gov It has been proposed that FetF might be involved in the recycling of enantio-pyochelin after iron has been released. nih.govresearchgate.net
PFL_3504 : This gene, also encoding an MFS transporter, is found adjacent to the enantio-pyochelin biosynthetic cluster in P. protegens Pf-5. nih.govusda.gov Unlike mutations in pchH and fetF, a deletion of PFL_3504 resulted in decreased transcription of the biosynthetic genes and lower concentrations of this compound in the culture supernatant. nih.govnih.gov This finding suggests that PFL_3504 might be involved in the transport of this compound or play a role in the regulation of gene expression. nih.gov
Table of Transporter Genes and Their Putative Functions
| Gene | Transporter Family | Organism | Putative Function | Effect of Knockout |
|---|---|---|---|---|
| pchH | ABC Transporter | P. aeruginosa | Export of pyochelin/intermediates (potentially redundant) | No significant effect on pyochelin production. nih.govcore.ac.uk |
| pchH (homolog) | ABC Transporter | P. protegens | Efflux of enantio-pyochelin and intermediates | Increased secretion of enantio-pyochelin, salicylic (B10762653) acid, and this compound. nih.gov |
| fetF | MFS Transporter | P. protegens | Recycling of enantio-pyochelin; Efflux | Increased secretion of enantio-pyochelin and intermediates. nih.gov |
| PFL_3504 | MFS Transporter | P. protegens | This compound transport or regulation of biosynthesis | Reduced transcription of biosynthetic genes and decreased this compound levels. nih.govnih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Pyochelin |
| Ferripyochelin |
| Salicylic acid |
| Pyoverdine |
Mechanisms of Outer Membrane Transport (e.g., FemA)
The transport of this compound (DHA) across the outer membrane is a critical process, particularly in the context of iron acquisition in bacteria such as Pseudomonas aeruginosa. The primary transporter implicated in this process is FemA, a TonB-dependent transporter. nih.gov
Initially identified as a ferri-mycobactin outer membrane transporter, FemA has been demonstrated to facilitate the uptake of the ferric-dihydroaeruginoic acid (Fe-DHA) complex. acs.org Research using proteomic analyses and fluorescent reporters has shown that both this compound and its oxidized form, aeruginoic acid (AA), can induce the expression of the femA gene. acs.org This induction, however, appears to be more pronounced in strains of P. aeruginosa that are unable to produce the more potent siderophore, pyoverdine, suggesting that DHA plays a role in iron acquisition under moderate iron-deficient conditions. acs.org
Structural studies have revealed that FemA is capable of binding Fe-DHA₂ complexes. acs.org The transport mechanism is specific, as ⁵⁵Fe uptake assays confirmed that while FemA transports both Fe-AA and Fe-DHA complexes, it does not transport the related ferric-pyochelin complex through the same pathway. acs.org The specificity of this transport is primarily driven by the interaction with one of the two siderophore molecules in the complex. acs.org This transport system highlights a sophisticated strategy employed by P. aeruginosa to enhance iron uptake by utilizing degradation products of the pyochelin pathway. acs.org
| Protein | Organism | Function | Substrate(s) |
| FemA | Pseudomonas aeruginosa | Outer membrane transporter | Ferric-dihydroaeruginoic acid (Fe-DHA), Ferric-aeruginoic acid (Fe-AA) acs.org |
Impact of Transporter Disruption on Metabolite Secretion
The disruption of genes encoding transport proteins associated with the biosynthesis of siderophores can have significant and sometimes paradoxical effects on the secretion of this compound. Studies in the biocontrol bacterium Pseudomonas protegens Pf-5, which produces enantio-pyochelin and its intermediates salicylic acid and this compound, provide key insights into this phenomenon. nih.govresearchgate.net
Intriguingly, the knockout of genes encoding specific transporters, such as pchH (a major facilitator superfamily transporter) and fetF (an ABC transporter), resulted in an increased secretion of not only the final siderophore, enantio-pyochelin, but also its intermediates, including this compound. nih.govresearchgate.net This suggests that these transporters might not function as primary efflux pumps for the final product but could be involved in a more complex regulatory network or the re-uptake of intermediates.
Conversely, the disruption of a different transporter gene, identified as PFL_3504, led to a marked decrease in the concentration of this compound in the culture supernatant. nih.govresearchgate.net This particular mutant also exhibited reduced transcription of the biosynthetic genes responsible for enantio-pyochelin production. nih.gov This finding points to a dual role for the PFL_3504 transporter, suggesting it may be directly involved in the transport of this compound out of the cell or that it plays a role in regulating the expression of the biosynthetic genes. nih.govresearchgate.net Furthermore, disruption of various transporters can alter the stress and chemical resistance profiles of the bacterium, indicating a broad substrate specificity for these transport systems. nih.govresearchgate.net
In P. aeruginosa, the biosynthesis of this compound is dependent on the pchDCBA operon and the pchE gene, which encodes the this compound synthetase. nih.govasm.orgmicrobiologyresearch.org Inactivation of the pchD gene abolishes the production of both this compound and pyochelin. nih.govasm.orgdntb.gov.ua While not a direct transporter disruption, the disruption of the biosynthetic enzyme PchE in P. aeruginosa was found to have no significant influence on the ability of its spent medium to confer silver tolerance to Staphylococcus aureus, a phenotype partially attributed to secreted this compound. asm.org
| Gene Disrupted | Organism | Effect on this compound Secretion | Potential Function of Transporter |
| pchH | Pseudomonas protegens Pf-5 | Increased secretion nih.govresearchgate.net | Possible re-uptake or regulatory role nih.govresearchgate.net |
| fetF | Pseudomonas protegens Pf-5 | Increased secretion nih.govresearchgate.net | Possible re-uptake or regulatory role nih.govresearchgate.net |
| PFL_3504 | Pseudomonas protegens Pf-5 | Decreased secretion nih.govresearchgate.net | Efflux or regulation of gene expression nih.govresearchgate.net |
Biological Activities and Ecological Implications of Dihydroaeruginoic Acid
Role in Iron Homeostasis and Siderophore-like Properties
Iron is a critical element for most living organisms, participating in vital cellular processes, but its bioavailability in aerobic environments is often extremely low. nsf.govrsc.org To overcome this challenge, microorganisms like Pseudomonas aeruginosa have evolved sophisticated iron acquisition systems, including the production of siderophores—small molecules with a high affinity for ferric iron (Fe³⁺). nsf.govrsc.orgnih.gov Dihydroaeruginoic acid functions as one such molecule, playing a direct role in maintaining iron balance. nsf.gov Its synthesis is tightly controlled by iron levels; under iron-replete conditions, a repressor known as the Ferric Uptake Regulator (Fur) protein prevents the transcription of the genes required for its production. asm.orgnih.govacs.org
The primary function of a siderophore is to bind, or chelate, metal ions. This compound possesses structural features that enable this activity, including phenolate (B1203915) and thiazoline (B8809763) heterocycle groups, which are known to coordinate with iron. nsf.gov Siderophores are classified based on the chemical groups they use to bind iron, such as catecholates, phenolates, hydroxamates, and carboxylates. nsf.govfrontiersin.org
Research has confirmed that this compound effectively binds iron, a key characteristic of its siderophore-like properties. nsf.gov While its primary role is associated with iron, the broader class of siderophores to which it belongs, including its derivative pyochelin, has been shown to chelate other transition metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and cobalt (Co²⁺). asm.org The ability to form stable complexes with these metal ions is fundamental to its biological function. mdpi.comnih.gov The stability of these metal-ligand complexes allows the bacterium to solubilize and transport otherwise inaccessible metals from the environment. rsc.org
In environments where iron is scarce, the ability to produce and utilize siderophores is a significant advantage for microbial survival and competition. nsf.govrsc.org this compound directly contributes to the fitness of Pseudomonas species under these stressful conditions. nsf.gov
Studies have demonstrated that when this compound complexes with iron, it can promote the growth of Pseudomonas strains, including mutants unable to produce their primary siderophores, in iron-depleted media. nsf.gov This finding highlights that the molecule is not merely a metabolic byproduct but an active participant in nutrient acquisition. By chelating the limited available iron in the surrounding environment, it creates a soluble complex that can be recognized and taken up by the bacterial cell, thereby satisfying the organism's metabolic requirement for this essential element. nsf.govrsc.org
Antimicrobial and Antifungal Activities in Environmental Contexts
Beyond its role in iron acquisition for the producing organism, this compound exhibits antagonistic properties against competing microorganisms. toku-e.comagscientific.com This dual function as both a nutrient scavenger and a weapon gives the producing bacterium a competitive edge in complex microbial communities, such as the soil and rhizosphere. nsf.gov
This compound, originally isolated from Pseudomonas fluorescens, has demonstrated notable antifungal activity against a range of plant pathogenic fungi. caymanchem.comnih.gov Its inhibitory effects are particularly well-documented against Septoria tritici (now known as Zymoseptoria tritici), a significant pathogen affecting wheat. toku-e.comnih.govacs.org Research has shown its effectiveness in disc assays against several other fungi that cause diseases in various crops. caymanchem.commedchemexpress.comusbio.net
Table 1: Antifungal Spectrum of this compound
| Fungal Species | Common Disease Caused | Reference(s) |
| Septoria tritici | Septoria tritici blotch (on wheat) | caymanchem.comacs.orgmedchemexpress.com |
| Rhizoctonia solani | Damping-off, root rot | caymanchem.commedchemexpress.com |
| Pythium ultimum | Damping-off, root rot | caymanchem.commedchemexpress.com |
| Botrytis cinerea | Gray mold | caymanchem.commedchemexpress.com |
| Sclerotinia rolfsii | Southern blight | caymanchem.commedchemexpress.com |
| Colletotrichum gloeosporioides | Anthracnose | caymanchem.commedchemexpress.com |
| Fusarium oxysporum | Fusarium wilt | caymanchem.commedchemexpress.com |
In addition to its antifungal properties, this compound also displays antibacterial activity. agscientific.comcaymanchem.com This allows the producing Pseudomonas strain to suppress the growth of other bacteria in its vicinity, reducing competition for space and nutrients. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria in laboratory assays. caymanchem.commedchemexpress.comusbio.net
Table 2: Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Reference(s) |
| Bacillus subtilis | Positive | caymanchem.commedchemexpress.comusbio.net |
| Erwinia herbicola | Negative | caymanchem.commedchemexpress.comusbio.net |
| Streptomyces albus | Positive (Actinobacterium) | caymanchem.commedchemexpress.comusbio.net |
The precise cellular mechanisms underlying the antimicrobial action of this compound are multifaceted. A primary and well-supported mechanism is directly linked to its function as a siderophore. By possessing a high affinity for iron, this compound effectively sequesters this essential nutrient from the environment, making it unavailable to competing fungi and bacteria that may have less efficient iron uptake systems. nsf.govrsc.org This strategy of inducing iron starvation in competitors is a common form of microbial antagonism known as resource competition.
While iron deprivation is a key factor, other mechanisms common to antimicrobial compounds may also be at play, although they are less specifically detailed in the literature for this particular molecule. Many antimicrobial agents act by disrupting cell membrane integrity, inhibiting the synthesis of essential macromolecules like proteins or nucleic acids, or blocking critical metabolic pathways. lumenlearning.commdpi.com For instance, some antimicrobial compounds with structural similarities to this compound are known to interfere with microbial enzymes or transport proteins. mdpi.com However, the most clearly defined antimicrobial action for this compound remains its potent ability to control the availability of iron, thereby inhibiting the growth of microbial rivals.
Interspecies Interactions and Biofilm Modulation
This compound is a key player in the intricate web of microbial relationships, particularly within biofilms—structured communities of microorganisms encased in a self-produced matrix. nih.govamericanscientist.org These interactions can be both cooperative and competitive, shaping the composition and behavior of the microbial ecosystem.
This compound, along with other siderophores like pyoverdine and pyochelin produced by Pseudomonas aeruginosa, can inhibit the formation of biofilms by other bacterial species. acs.org In a model system studying the interaction between P. aeruginosa and Agrobacterium tumefaciens, this compound was identified as one of the secreted metabolites responsible for inhibiting the biofilm formation of A. tumefaciens. acs.org The ability of P. aeruginosa to produce a suite of biofilm inhibitors highlights the chemical complexity of these interspecies interactions. acs.org
The formation of polymicrobial biofilms is a complex process influenced by various factors, including the production of extracellular polymeric substances (EPS), quorum sensing, and the presence of different microbial species. nih.govamericanscientist.orgucl.ac.be These biofilms are prevalent in numerous environments and are often associated with chronic infections due to their increased resistance to antimicrobial agents and host immune responses. nih.govamericanscientist.org The ability of this compound to modulate biofilm formation underscores its importance in the ecological success of the producing organism.
Within densely populated microbial habitats, competition for essential resources like space and nutrients is a major driver of ecological dynamics. oup.commicrobialcell.comnih.gov this compound, as a siderophore, is central to this competition, particularly in the context of iron acquisition. nih.gov Iron is a crucial element for most microorganisms, but its availability is often limited in the environment. nih.govrsc.org
By producing and secreting this compound, Pseudomonas species can effectively sequester iron from their surroundings, thereby limiting its availability to competing microbes that may not have efficient iron uptake systems for this specific siderophore. nih.govtandfonline.com This competitive advantage can significantly influence the composition of microbial communities, allowing the siderophore-producing organism to thrive and dominate its ecological niche. tandfonline.comnih.gov The production of such specialized metabolites is a key strategy employed by bacteria to survive and outcompete other species in their environment. microbialcell.comnih.gov
Antiproliferative Effects in Model Systems
Beyond its role in microbial ecology, this compound has demonstrated antiproliferative activity in various model systems. toku-e.combioaustralis.com This suggests its potential as a lead compound for the development of therapeutic agents.
Research has shown that this compound exhibits inhibitory effects against both murine leukemia (L1210) and lymphoma (P388) cell lines in vitro. bioaustralis.comdntb.gov.ua This antiproliferative activity highlights the compound's potential cytotoxic effects on cancer cells. nih.gov The mechanism behind this activity is an area of ongoing investigation.
The table below summarizes the observed antiproliferative effects of this compound in specific model systems.
Interactive Data Table: Antiproliferative Activity of this compound
| Cell Line | Organism | Effect | Reference |
| L1210 | Murine Leukemia | Antiproliferative | bioaustralis.comdntb.gov.ua |
| P388 | Murine Lymphoma | Antiproliferative | bioaustralis.comdntb.gov.ua |
This compound as a Key Intermediate in Pyochelin Biosynthesis
The formation of pyochelin, a siderophore used for iron acquisition, is a complex process orchestrated by a nonribosomal peptide synthetase (NRPS) assembly line. nih.gov this compound is the foundational thiazoline-containing intermediate in this pathway. nih.gov
The biosynthesis of pyochelin begins with the activation of salicylate (B1505791), derived from chorismate by the enzymes PchA and PchB. nih.gov The PchD enzyme, an adenylate-forming enzyme, activates salicylate, which is then loaded onto the aryl carrier protein (ArCP) domain of the NRPS enzyme PchE. nih.govacs.org PchE, also known as this compound synthetase, is a key multi-domain NRPS module. nih.govrcsb.org It also recruits and activates an L-cysteine residue on its peptidyl carrier protein (PCP) domain. acs.org
PchE then catalyzes the condensation of the activated salicylate and L-cysteine, followed by a cyclization reaction to form the characteristic 2-(2-hydroxyphenyl)-thiazoline ring structure of this compound. nih.govfrontiersin.org This entire process occurs while the intermediate is covalently tethered to the PchE enzyme as a thioester. For the full pyochelin molecule to be formed, the DHA intermediate is typically passed to the next enzyme in the assembly line, PchF. nih.govmicrobiologyresearch.org PchF incorporates a second cysteine molecule, which is subsequently modified to complete the pyochelin structure. nih.gov
Table 1: Key Enzymes in this compound Formation
| Enzyme | Gene | Function in Biosynthesis |
|---|---|---|
| PchD | pchD |
Activates salicylate by adenylation. nih.govasm.org |
| PchE | pchE |
This compound synthetase; condenses salicylate and one molecule of L-cysteine to form the thiazoline ring. nih.govmicrobiologyresearch.org |
| PchF | pchF |
Pyochelin synthetase; accepts the DHA intermediate from PchE to add the second cysteine residue. nih.govmicrobiologyresearch.org |
Under certain conditions, the biosynthetic process does not proceed to completion. The this compound intermediate can be prematurely cleaved from the PchE synthetase, releasing it into the cell as a free molecule. This off-loading is considered a "shunt" from the main pyochelin production line. nih.govacs.orgacs.org
This release is often catalyzed by the thioesterase enzyme PchC. nih.govnih.gov Thioesterases in NRPS systems play a crucial role in releasing the final product, but they can also act on intermediates. The action of PchC on the PchE-bound DHA leads to the accumulation of free this compound. nih.govnih.gov The release of these shunt products means they are not merely degradation byproducts but are actively formed metabolites. nsf.gov
Formation and Significance of Related Phenolic Thiazoline/Thiazole (B1198619) Derivatives
Once released, free this compound can undergo various enzymatic or spontaneous chemical modifications to yield a family of related secondary metabolites.
This compound is a direct precursor to the signaling molecule known as IQS, which is structurally identified as 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde (also called aeruginaldehyde). frontiersin.org The conversion is proposed to occur through a simple dehydration of the thiazoline ring of DHA to form the more stable aromatic thiazole ring of IQS. csic.esresearchgate.netresearchgate.net The structural similarity between pyochelin pathway intermediates and IQS strongly suggests that IQS is a by-product of pyochelin synthesis. frontiersin.org This link was solidified by experiments showing that a P. aeruginosa mutant with a suppressed pch gene cluster could produce neither pyochelin nor IQS. csic.es
The this compound molecule is subject to a series of redox transformations that expand the chemical diversity of this family of metabolites. acs.orgnih.gov These shunt products, including DHA itself, have been shown to bind iron and promote growth in Pseudomonas, indicating they may have siderophore-like activity. nih.govnsf.gov
Aeruginoic acid: This compound is formed by the oxidation of the thiazoline ring of this compound to a thiazole ring. nih.govnih.gov
Aeruginaldehyde (IQS): As mentioned, this is formed via dehydration and oxidation from DHA. nih.gov It has also been identified as a cell-to-cell signaling molecule. acs.org
Aeruginol: This derivative is the result of the reduction of the carboxylic acid group of aeruginoic acid to a primary alcohol. nih.govnih.gov
Table 2: Derivatives of this compound
| Compound Name | Chemical Name | Formation from DHA |
|---|---|---|
| IQS / Aeruginaldehyde | 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde | Dehydration and oxidation of the thiazoline ring. nih.govcsic.es |
| Aeruginoic Acid | 2-(2-hydroxyphenyl)-thiazole-4-carboxylic acid | Oxidation of the thiazoline ring to a thiazole. acs.orgnih.gov |
| Aeruginol | (2-(2-hydroxyphenyl)thiazol-4-yl)methanol | Reduction of the carboxylic acid group of aeruginoic acid. nih.govnih.gov |
The stereochemistry of these molecules is of significant biological importance. The pyochelin produced by P. aeruginosa exists as two interconvertible diastereomers, pyochelin I (4’R, 2”R, 4”R) and pyochelin II (4’R, 2”S, 4”R), which differ in the configuration at the C-2" position. researchgate.net This stereochemistry is determined by the enzymatic processing of L- and D-cysteine during biosynthesis. asm.org
An important finding is that the shunt products derived from the pyochelin pathway, including this compound, typically retain the stereochemistry of the initial L-cysteine precursor. acs.orgnih.gov This implies that the cleavage from the PchE enzyme occurs before any epimerization steps that might happen later in the pyochelin assembly line. nih.gov The naturally occurring form of this compound is (+)-(S)-dihydroaeruginoic acid, which possesses the (4S) configuration derived from L-cysteine. researchgate.netcaymanchem.com This stereochemical integrity is crucial as the biological activity and receptor recognition of these molecules can be highly stereospecific. researchgate.net
Structural Analogs and Their Biological Relevance
The core structure of this compound, featuring a 2-hydroxyphenyl-thiazoline moiety, is a recurring motif in a family of bioactive compounds, particularly those involved in iron acquisition.
This compound is a foundational structure for a class of siderophores characterized by phenolate and thiazoline or thiazolidine (B150603) rings, which are crucial for chelating ferric iron (Fe³⁺). nih.govfrontiersin.orgacs.org Siderophores are low-molecular-weight compounds secreted by microorganisms under iron-limiting conditions to scavenge this essential metal from the environment. frontiersin.orgkarger.com The phenolate-thiazoline class uses the hydroxyl group of the phenol (B47542) and the nitrogen atom of the thiazoline ring to create a tight binding pocket for iron. nih.govacs.org
Two prominent examples of more complex siderophores built upon this structural theme are Pyochelin and Yersiniabactin (B1219798).
Pyochelin: Produced by bacteria like Pseudomonas aeruginosa, pyochelin is a well-studied siderophore and virulence factor. rcsb.orgpnas.org Its structure is 2-(2-o-hydroxyphenyl-2-thiazolin-4-yl)-3-methylthiazolidine-4-carboxylic acid. pnas.orgebi.ac.uk It is biosynthesized from salicylic (B10762653) acid and two molecules of cysteine. pnas.orgnih.gov this compound is a direct precursor in the pyochelin biosynthetic pathway. mdpi.comasm.org The pathway involves the condensation of an activated salicylate with a cysteine molecule to form this compound, which is then further modified with a second cysteine to yield the full pyochelin structure. acs.orgnih.gov While this compound itself can bind iron, pyochelin's more elaborate structure, featuring a second heterocyclic ring (a thiazolidine), results in a higher affinity for iron, making it a more efficient siderophore. nih.govmdpi.com
Yersiniabactin: This siderophore is a key virulence factor for pathogenic bacteria such as Yersinia pestis, the causative agent of plague. nih.govwikipedia.org It possesses a more complex structure than pyochelin, comprising a salicylate group and three heterocycles: one thiazolidine and two thiazoline rings. wikipedia.orgnih.gov This structure creates a distorted octahedral coordination environment for Fe³⁺, leading to an exceptionally high binding affinity. wikipedia.orgencyclopedia.pub Like pyochelin, its biosynthesis involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, starting with salicylate and incorporating cysteine residues to form the heterocyclic rings. wikipedia.orgnih.gov
The biological relevance of these analogs is directly tied to their function in iron acquisition, which is critical for bacterial survival and pathogenicity. karger.comwikipedia.org By sequestering iron from host proteins, siderophores like pyochelin and yersiniabactin enable bacteria to thrive in the iron-depleted environment of an infected host. wikipedia.org
Table 1: Comparison of this compound and Related Phenolate-Thiazoline Siderophores
| Feature | This compound | Pyochelin | Yersiniabactin |
| Core Structure | 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid | 2-(2-hydroxyphenyl)-thiazolin-4-yl)-3-methylthiazolidine-4-carboxylic acid pnas.orgnih.gov | Contains salicylate, one thiazolidine, and two thiazoline rings nih.govnih.gov |
| Producing Organisms | Pseudomonas fluorescens jto.ac.cnmedchemexpress.com, Pseudomonas aeruginosa asm.org | Pseudomonas aeruginosa rcsb.orgpnas.org, Burkholderia cepacia nih.gov | Yersinia pestis, Yersinia enterocolitica, pathogenic E. coli wikipedia.org |
| Biosynthetic Precursors | Salicylic acid, Cysteine asm.org | Salicylic acid, 2x Cysteine pnas.orgebi.ac.uk | Salicylic acid, 3x Cysteine, Malonyl-CoA nih.govacs.org |
| Biological Role | Antibiotic medchemexpress.com, Iron-chelator nih.gov, Biosynthetic intermediate mdpi.comasm.org | Siderophore ebi.ac.uknih.gov, Virulence factor rcsb.org | Siderophore nih.govwikipedia.org, Virulence factor wikipedia.orgnih.gov |
The biosynthetic pathway leading to this compound and its derivatives can intersect with other metabolic pathways, resulting in the formation of chimeric natural products. These molecules are hybrids, incorporating structural motifs from two distinct biosynthetic origins.
A notable example is the Pyonitrin family of compounds. acs.org
Formation of Pyonitrins: Pyonitrins A-D were discovered in Pseudomonas protegens. nih.govacs.org Their complex, highly aromatic structure is the result of a spontaneous, non-enzymatic reaction between intermediates from two separate and well-known biosynthetic pathways: the pyochelin pathway and the pyrrolnitrin (B93353) pathway. acs.orgresearchgate.net
The Precursors: One of the key precursors for pyonitrin formation is aeruginaldehyde , a derivative of this compound. researchgate.netwikipedia.org this compound can be converted to aeruginaldehyde through oxidation. researchgate.netwikipedia.org The other precursor is aminopyrrolnitrin , an intermediate in the biosynthesis of the antifungal agent pyrrolnitrin. nih.gov
The Reaction: The formation of the pyonitrin scaffold occurs via a Pictet-Spengler condensation between aeruginaldehyde and aminopyrrolnitrin. nih.gov This spontaneous chemical merger of metabolites from two distinct pathways is a fascinating example of metabolic cross-talk that expands the chemical diversity of the producing organism. acs.org The discovery of pyonitrins highlights that complex natural products can arise not just from genetically encoded enzymatic assembly lines but also from the spontaneous reactivity of their metabolic intermediates. acs.orgresearchgate.net
This formation of chimeric structures demonstrates the versatile reactivity of this compound precursors and illustrates a mechanism by which bacteria can generate novel chemical entities without evolving new dedicated enzymatic machinery. acs.org
Conclusion
Dihydroaeruginoic acid is a significant microbial natural product that sits (B43327) at the intersection of primary and secondary metabolism. It is fundamentally important as a biosynthetic intermediate in the production of the siderophore pyochelin, a key component of the iron acquisition machinery in Pseudomonas aeruginosa. Its synthesis is intricately regulated by iron availability and a complex network of genetic controls. Beyond its precursor role, this compound possesses intrinsic biological activities, including iron chelation and antimicrobial functions. The study of this compound continues to provide valuable insights into the enzymatic logic of natural product biosynthesis, the strategies microbes use for survival, and the potential for discovering novel bioactive molecules.
Advanced Methodologies in Dihydroaeruginoic Acid Research
Genetic Manipulation and Mutagenesis Approaches for Pathway Elucidation
Genetic manipulation techniques are fundamental to understanding the function of genes involved in the biosynthesis of dihydroaeruginoic acid. By disrupting or modifying specific genes, researchers can observe the resulting phenotypic changes, thereby deducing the gene's role in the metabolic pathway.
Gene Knockouts and Insertional Inactivation
Gene knockouts and insertional inactivation are powerful tools for dissecting the this compound biosynthetic pathway. These techniques involve the targeted disruption of a gene to assess its function.
In P. aeruginosa, the biosynthesis of this compound is intricately linked to pyochelin synthesis and is encoded by the pch gene cluster. nih.govasm.orgresearchgate.netdntb.gov.ua Research has shown that the inactivation of the chromosomal pchD gene, through the insertion of a transcription and translation stop element (ΩSm/Sp), completely abolishes the production of both this compound and pyochelin. nih.govasm.orgresearchgate.netdntb.gov.ua This finding suggests that the PchD-mediated activation of salicylate (B1505791) is a common initial step for both metabolic pathways. nih.govasm.orgresearchgate.netdntb.gov.ua The pchD gene product, PchD, shows significant amino acid sequence similarity to adenylate-forming enzymes like EntE from Escherichia coli, indicating it likely adenylates salicylate at its carboxyl group. nih.govasm.org
Similarly, the pchE gene has been identified as essential for the conversion of salicylate to this compound. nih.gov The protein encoded by pchE, this compound synthetase, is a peptide synthetase. nih.govgoogle.com Gene knockout studies of pchE have confirmed its requirement for this compound synthesis. nih.gov
Furthermore, the pqsA gene, while primarily known for its role in the biosynthesis of the Pseudomonas quinolone signal (PQS), has also been implicated in this compound-related pathways through broader metabolic studies. nih.govnih.govnih.govresearchgate.netasm.orguniprot.org Creating isogenic pqsA mutants allows researchers to explore the regulatory crosstalk between the PQS and this compound pathways. nih.gov A knockout of pqsA leads to the absence of alkyl-quinolones (AQs), which in turn affects the expression of a wide array of genes, some of which are involved in secondary metabolism. nih.gov
| Gene | Method of Inactivation | Organism | Effect on this compound (Dha) Production | Reference |
| pchD | Insertional inactivation with ΩSm/Sp element | Pseudomonas aeruginosa | Abolished | nih.govasm.orgresearchgate.netdntb.gov.ua |
| pchE | Gene knockout | Pseudomonas aeruginosa | Abolished | nih.gov |
| pqsA | Gene knockout | Pseudomonas aeruginosa | Indirect effects on related pathways | nih.gov |
Reporter Gene Fusions for Expression Studies
Reporter gene fusions are a valuable technique for studying the regulation of genes involved in this compound biosynthesis. By fusing the promoter of a target gene to a reporter gene (e.g., lacZ or lux), researchers can quantify the transcriptional activity of the target gene under different conditions.
Translational fusions of pchE and pchD to 'lacZ have revealed that their expression is dependent on the PchR regulator and is induced by the presence of extracellular pyochelin, the end product of a related pathway. nih.gov These studies also demonstrated that iron-replete conditions lead to Fur (ferric uptake regulator)-dependent repression of the pchE'-'lacZ fusion. nih.gov This indicates a sophisticated regulatory network where the biosynthesis of this compound is controlled by both pathway-specific and global regulators.
Similarly, the promoter activity of pqsA has been investigated using lux reporter gene fusions. nih.gov These studies have shown that the expression of pqsA is influenced by other components of the quorum-sensing system, such as PqsE. nih.gov While not directly measuring this compound production, these reporter assays provide critical insights into the regulatory environment in which its biosynthetic genes are expressed.
| Promoter Fusion | Reporter Gene | Organism | Key Findings | Reference |
| pchE'-'lacZ | lacZ | Pseudomonas aeruginosa | Expression is dependent on PchR, induced by pyochelin, and repressed by iron via Fur. | nih.gov |
| pchD'-'lacZ | lacZ | Pseudomonas aeruginosa | Positively regulated by PchR and pyochelin; repressed by Fur and iron. | nih.gov |
| PpqsA::lux | lux | Pseudomonas aeruginosa | Promoter activity is influenced by PqsE, revealing negative autoregulation. | nih.gov |
Transcriptomic and Metabolomic Profiling Techniques
High-throughput "omics" technologies have revolutionized the study of bacterial metabolism, including that of this compound. These approaches provide a global view of gene expression and metabolite production, offering a comprehensive understanding of the cellular processes involved.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA sequencing (RNA-seq) is a powerful method for analyzing the entire transcriptome of an organism, providing a snapshot of all actively transcribed genes at a specific moment. This technique has been employed to investigate the global regulatory effects of various factors on P. aeruginosa gene expression, including those involved in this compound synthesis.
For instance, transcriptomic analyses comparing wild-type P. aeruginosa with pqsA mutants have revealed widespread changes in gene expression, highlighting the extensive regulatory role of the PQS system. nih.gov While these studies may not directly focus on this compound, they identify genes that are co-regulated with its biosynthetic pathway, suggesting potential functional links. nih.govplos.org In one study, a gene annotated as this compound synthetase (pchE) was found to be significantly repressed in a mutant strain where the transcriptional regulator AmrZ was overexpressed. nih.gov This suggests a potential regulatory role for AmrZ in the production of this compound.
RNA-seq has also been used to study the transcriptomic response of P. aeruginosa to various environmental conditions and treatments. nih.govmdpi.com These studies have shown that genes related to iron acquisition, including the pch operon responsible for pyochelin and this compound synthesis, are often differentially regulated. nih.govresearchgate.net
LC-MS/MS and Other Mass Spectrometry-Based Metabolomics for Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the identification and quantification of small molecules, including this compound, from complex biological samples. nih.govmdpi.com This method has been instrumental in confirming the presence of this compound in culture supernatants of P. aeruginosa and for studying its production under various conditions. nih.govasm.orgresearchgate.netdntb.gov.ua
Untargeted metabolomics studies using LC-MS have been successful in differentiating between virulent and avirulent strains of P. aeruginosa by identifying differences in their metabolite profiles. mdpi.com These studies have detected various secondary metabolites, including alkyl quinolones and siderophores like pyochelin, which are biosynthetically related to this compound. mdpi.comsemanticscholar.orgasm.org The ability to detect a wide range of metabolites simultaneously allows researchers to explore the complex interplay between different metabolic pathways. mdpi.com
Targeted metabolomics approaches, often utilizing LC-MS/MS, have also been developed for the precise quantification of specific molecules like this compound. nih.gov These methods are crucial for understanding the dynamics of its production and for evaluating the effects of genetic mutations or potential inhibitors on its biosynthetic pathway.
Enzymatic Assays and Protein Characterization
Understanding the biochemical reactions that lead to the formation of this compound requires the characterization of the enzymes involved in its synthesis. Enzymatic assays and protein characterization techniques provide detailed information about enzyme function, substrate specificity, and reaction mechanisms.
The enzyme PqsA, an anthranilate-CoA ligase, has been extensively characterized through enzymatic assays. nih.govnih.govresearchgate.netasm.org These studies have shown that PqsA catalyzes the formation of anthraniloyl-CoA from anthranilate, ATP, and Coenzyme A, which is a key step in the biosynthesis of quinolone signal molecules. nih.govnih.govresearchgate.netasm.org While PqsA is not directly involved in this compound synthesis, the characterization of its activity is crucial for understanding the broader metabolic network in which this compound is produced. The enzyme has been shown to be active on a variety of aromatic substrates, and its kinetic parameters, such as Km values for its substrates, have been determined. nih.gov
The PchD protein, which is directly involved in this compound synthesis, has been identified as a salicylate-activating enzyme based on its homology to other adenylate-forming enzymes. nih.govasm.orgresearchgate.netdntb.gov.ua While detailed in vitro enzymatic assays for PchD specifically for this compound synthesis are less commonly reported in the provided context, its role has been inferred from genetic studies and sequence analysis. nih.govasm.orgresearchgate.netdntb.gov.ua
Similarly, PqsD, another enzyme in the PQS pathway, has been characterized as a condensing enzyme. nih.govresearchgate.netacs.orguniprot.org Enzymatic assays have demonstrated its ability to catalyze the condensation of anthraniloyl-CoA with malonyl-CoA or malonyl-ACP. nih.gov Characterizing these related enzymes helps to build a more complete picture of the biochemical capabilities of P. aeruginosa.
| Enzyme | Substrate(s) | Product(s) | Assay Method | Key Findings | Reference |
| PqsA | Anthranilate, ATP, CoA | Anthraniloyl-CoA, AMP, PPi | Spectrophotometric, HPLC | Km for anthranilate is 3 µM; optimal pH is 8.5. | nih.gov |
| PqsD | Anthraniloyl-CoA, Malonyl-CoA/ACP | 2,4-dihydroxyquinoline (DHQ) | LC-MS | Catalyzes condensation reaction; Km for anthraniloyl-CoA is 35 µM. | nih.gov |
In Vitro Reconstitution of Biosynthetic Steps
The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes. A powerful method to study this pathway is through its in vitro reconstitution, where the individual enzymatic steps are recreated outside of a living organism. This approach provides a controlled environment to dissect the function and interplay of the enzymes involved.
The synthesis of DHA is intimately linked to the production of the siderophore pyochelin in Pseudomonas aeruginosa. researchgate.netnih.gov Key enzymes in this process belong to the nonribosomal peptide synthetase (NRPS) family. The biosynthesis begins with the activation of salicylate by the enzyme PchD, which adenylates it. acs.orgresearchgate.netjci.org This activated salicylate is then loaded onto the peptide synthetase PchE. nih.govdntb.gov.ua PchE, a this compound synthetase, then catalyzes the condensation of salicylate with a molecule of L-cysteine. researchgate.netnih.govnih.gov This condensation and subsequent cyclization of the cysteine residue forms a thiazoline (B8809763) ring, resulting in a hydroxyphenyl-thiazoline (HPT) intermediate bound to the enzyme. dntb.gov.ua The release of this intermediate from PchE yields this compound. nih.govdntb.gov.ua
The in vitro reconstitution of these steps has been instrumental in confirming the roles of the PchD, PchE, and PchF enzymes. nih.gov By combining purified forms of these enzymes with their respective substrates (salicylate and cysteine), researchers can observe the sequential formation of DHA and subsequently pyochelin. nih.govdntb.gov.ua This methodology has been critical in elucidating the modular nature of these peptide synthetases and the thiotemplate mechanism they employ. dntb.gov.ua
Biochemical Analysis of Enzyme Activity and Specificity
A detailed biochemical analysis of the enzymes responsible for DHA synthesis is fundamental to understanding their precise roles and mechanisms. These analyses typically involve assays to measure enzyme activity, determine substrate specificity, and identify factors that influence their function.
The enzymes of the pch gene cluster have been subjects of extensive biochemical investigation. The PchD protein has been identified as a 60-kDa enzyme that shows similarity to adenylate-forming enzymes like EntE from Escherichia coli. acs.orgjci.org Its function is to adenylate salicylate, a crucial first step for its subsequent use in the biosynthetic pathway. acs.orgresearchgate.netjci.org The pchE gene encodes the 156 kDa this compound synthetase, which possesses adenylation, thiolation, and condensation/cyclization motifs characteristic of peptide synthetases that form thiazoline rings. researchgate.netnih.gov This enzyme is specifically required for the conversion of salicylate to DHA. researchgate.netnih.gov
Another key enzyme is PchC, a 28-kDa protein with similarities to thioesterases. acs.orgjci.org While not essential for the release of DHA from PchE, it is necessary for the maximum production of both DHA and pyochelin, suggesting a role in optimizing the biosynthetic pathway. nih.govdntb.gov.ua Biochemical assays have shown that PchE and PchF can adenylate cysteine analogs, such as 2-aminobutyrate, providing insights into their substrate tolerance. nih.govdntb.gov.ua
The table below summarizes the key enzymes involved in DHA biosynthesis and their biochemically determined functions.
| Enzyme | Encoded by | Molecular Weight (kDa) | Function in DHA Biosynthesis |
| PchD | pchD | 60 | Activates salicylate by adenylation. acs.orgjci.org |
| PchE | pchE | 156 | Condenses activated salicylate with L-cysteine and catalyzes cyclization to form the thiazoline ring of DHA. researchgate.netnih.gov |
| PchC | pchC | 28 | Putative thioesterase that optimizes the production of DHA. acs.orgjci.orgnih.govdntb.gov.ua |
Structural Biology Approaches for Protein-Ligand Interactions
Understanding the three-dimensional structures of the proteins that interact with this compound is essential for a complete picture of its biological role. Structural biology techniques provide atomic-level insights into how these proteins recognize and bind to their ligands.
X-ray Crystallography of Transporter-Ligand Complexes (e.g., FemA-DHA-Fe)
X-ray crystallography is a powerful technique used to determine the precise atomic and molecular structure of a crystal. In the context of DHA research, this method has been applied to understand how this molecule, when complexed with iron, is recognized and transported into the bacterial cell.
The outer membrane transporter FemA in Pseudomonas aeruginosa has been shown to be involved in the uptake of the ferric-dihydroaeruginoic acid (Fe-DHA) complex. nih.gov Structural studies using X-ray diffraction at a resolution of 2.2 Å have successfully determined the crystal structure of FemA. cabidigitallibrary.org These studies have revealed that FemA is capable of binding to Fe-DHA complexes. nih.govcabidigitallibrary.org The elucidation of the FemA-DHA-Fe complex structure provides a detailed view of the key interactions that mediate the recognition and transport of this iron-siderophore complex across the outer membrane. nih.gov This structural information is critical for understanding the pathogen's strategies for iron acquisition. nih.gov
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling has emerged as an indispensable tool in modern biological research, offering insights that can be difficult to obtain through experimental methods alone. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interactions between enzymes and their substrates at a molecular level.
While specific computational studies exclusively focused on the PchE-DHA interaction are not extensively documented in the provided results, the principles of these methodologies are well-established and applicable. nih.govmdpi.commdpi.comajchem-a.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, the substrates salicylate and cysteine, or the product DHA) when bound to the active site of a receptor (the PchE enzyme). nih.govmdpi.com By calculating the binding energy, researchers can identify the most stable binding poses and key amino acid residues involved in the interaction. mdpi.com This approach could be used to model how PchE orients its substrates for the condensation and cyclization reactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time. mdpi.comajchem-a.com Starting from a docked complex, an MD simulation can reveal the stability of the protein-ligand interaction, conformational changes in the enzyme, and the flexibility of the ligand within the binding site. mdpi.comajchem-a.com This would allow researchers to simulate the entire process of DHA synthesis on the PchE enzyme, from substrate binding to product release, offering a deeper mechanistic understanding.
These in silico approaches are invaluable for generating hypotheses that can then be tested experimentally, guiding further research into the function of this compound synthetase and other related enzymes. researchgate.netnih.gov
Analytical Chemistry Techniques for Compound Analysis and Stereochemistry
The accurate detection, quantification, and characterization of this compound from biological samples rely on sensitive and precise analytical chemistry techniques.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of secondary metabolites like DHA. ajchem-a.com It allows for the separation, identification, and quantification of the compound from complex mixtures such as bacterial culture supernatants. ajchem-a.comnih.gov
A specific HPLC method has been described for the analysis of DHA and salicylic (B10762653) acid. jci.org This method utilizes a binary gradient system with a C18 column. The mobile phase consists of a gradient of methanol (B129727) and phosphoric acid. Under these conditions, this compound has a characteristic retention time, allowing for its identification and quantification. jci.org For instance, in one described method, DHA was reported to elute at 19.7 minutes. jci.org It is important to note that standard HPLC conditions may not separate the different stereoisomers of DHA. jci.org The precision and sensitivity of HPLC make it an essential tool for monitoring DHA production in various bacterial strains and under different growth conditions. ajchem-a.com
The table below outlines the HPLC parameters used for DHA analysis as described in the literature.
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | C18 column |
| Mobile Phase | Binary gradient of methanol and 0.43% H3PO4 |
| Detection | UV-Vis detector |
| Reported Retention Time for DHA | 19.7 minutes |
| Application | Purification and quantification of DHA from culture supernatants. jci.orgnih.gov |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation (methodology)chemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds. mimedb.orghmdb.ca The method is founded on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, exhibit distinct magnetic properties when placed in an external magnetic field. hmdb.ca By absorbing radiofrequency radiation, these nuclei transition between spin states, producing a signal whose frequency—the chemical shift (δ)—is highly sensitive to the local electronic environment. hmdb.caoregonstate.edu This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing a detailed map of its atomic framework.
In the study of this compound, also known as trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), NMR has been instrumental, particularly in confirming its structure and observing its enzymatic conversion within the phenazine (B1670421) biosynthetic pathway. pnas.orgnih.gov Research has utilized NMR not only to characterize DHHA but also to follow its transformation in real-time, offering direct evidence for proposed reaction mechanisms. pnas.orgresearchgate.net
The structural elucidation of this compound via NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. For such analyses, a sample of DHHA is typically prepared at a concentration of around 10 mM in a buffered solution (e.g., sodium phosphate (B84403) at pH 7.5) using a deuterated solvent like deuterium (B1214612) oxide (D₂O) to avoid overwhelming signals from the solvent's protons. pnas.org
¹H NMR Spectroscopy
Proton (¹H) NMR is the most common NMR experiment and provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Analysis of the ¹H NMR spectrum of this compound reveals key signals that correspond to its unique structural features. pnas.org Published studies describe characteristic resonances for the methylene (B1212753) group (protons at C2), two tertiary protons (at C1 and C3), and two olefinic protons on the cyclohexene (B86901) ring (at C4 and C5). pnas.orgresearchgate.net The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal which protons are adjacent to one another. hmdb.ca
¹³C NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Although the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques can readily acquire a carbon spectrum. hmdb.ca The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap and making it highly sensitive to small structural variations. chemicalbook.com For this compound, a ¹³C NMR spectrum would display distinct signals for the carboxyl carbon, the four sp²-hybridized carbons of the double bonds, and the two sp³-hybridized carbons. While detailed published spectra are scarce, a representative assignment can be predicted based on its structure.
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. semanticscholar.org A cross-peak in a COSY spectrum between two different proton signals confirms that they are neighbors in the molecular structure. semanticscholar.orgpdx.edu This technique has been used to establish the coupling between the double-bond protons and the methylene protons in DHHA. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H correlation). chemicalbook.comsemanticscholar.org Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, providing a powerful method for assigning the carbon skeleton based on the already-assigned proton spectrum. oregonstate.edu
Together, these advanced NMR methodologies provide a comprehensive and definitive toolkit for the structural elucidation of this compound, confirming its atomic connectivity and stereochemistry, which is vital for understanding its biological function. pnas.orgnih.gov
Evolutionary Perspectives and Comparative Genomics of Dihydroaeruginoic Acid Biosynthesis
Phylogenetic Analysis of Key Biosynthetic Enzymes and Transporters
The biosynthesis of dihydroaeruginoic acid and its subsequent conversion to pyochelin involves a series of specialized enzymes and transporters, whose evolutionary history can be traced through phylogenetic analysis.
Key Biosynthetic Enzymes:
The core enzymes are multi-domain proteins, particularly the non-ribosomal peptide synthetases (NRPSs), which are modular in nature.
PchD (Salicylate-Adenylating Enzyme) : This enzyme activates salicylate (B1505791) by adenylation, a crucial first step for its incorporation. PchD belongs to the adenylate-forming enzyme superfamily. Phylogenetic analyses show it is homologous to enzymes like EntE, which activates 2,3-dihydroxybenzoate in the enterobactin (B1671361) pathway in Escherichia coli. This relationship points to a common evolutionary origin for the activation of aromatic acids in siderophore biosynthesis.
PchE (this compound synthetase) : This is a modular NRPS that contains adenylation (A), thiolation (T), and condensation/cyclization (C) domains. The A-domain is responsible for recognizing and activating L-cysteine. PchE catalyzes the condensation of the PchD-activated salicylate with L-cysteine and the subsequent cyclization to form the thiazoline (B8809763) ring of this compound.
PchF (Pyochelin synthetase) : A second NRPS module that works downstream of PchE to complete the synthesis of pyochelin. It incorporates a second molecule of L-cysteine. The modular evolution of NRPSs like PchE and PchF, likely through gene duplication and fusion events, has allowed for the assembly-line logic that creates diverse peptide-based natural products.
Key Transporters:
PchH and PchI : The deduced amino acid sequences of PchH and PchI show similarity to ATP-binding cassette (ABC) transport proteins involved in export. They are believed to form a complex responsible for secreting pyochelin out of the cell.
FptA (Ferric-Pyochelin Outer Membrane Receptor) : This TonB-dependent transporter is responsible for the specific recognition and uptake of the ferric-pyochelin complex from the extracellular environment into the periplasm.
FptX (Inner Membrane Transporter) : FptX is a permease that transports the ferric-pyochelin complex across the inner membrane into the cytoplasm.
The table below details the key proteins involved in the pathway.
| Protein | Gene | Function | Protein Family/Type |
| PchD | pchD | Salicylate activation (adenylation) | Adenylate-forming enzyme |
| PchE | pchE | This compound synthesis | Non-Ribosomal Peptide Synthetase (NRPS) |
| PchF | pchF | Pyochelin synthesis from Dha | Non-Ribosomal Peptide Synthetase (NRPS) |
| PchH/I | pchH/I | Putative pyochelin export | ABC Transporter |
| FptA | fptA | Ferric-pyochelin uptake (outer membrane) | TonB-dependent receptor |
| FptX | fptX | Ferric-pyochelin uptake (inner membrane) | Permease |
Adaptive Evolution of Secondary Metabolite Production Pathways
The evolution of secondary metabolite pathways like the one for this compound and pyochelin is driven by strong selective pressures related to survival and niche competition. The pyochelin pathway in Pseudomonas serves as an excellent model for the adaptive evolution of these systems.
A key adaptive feature is the intricate regulatory network that controls the expression of the pch genes. This network ensures that the energetically expensive production of the siderophore is tightly linked to environmental cues, primarily iron availability.
Iron-Dependent Repression : The entire pyochelin biosynthetic gene cluster is negatively regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, the Fe²⁺-Fur complex binds to specific sequences (Fur boxes) in the promoter regions of the pch operons, repressing their transcription. This prevents the wasteful production of siderophores when iron is readily available.
Positive Autoregulation : The pathway is also subject to positive feedback regulation mediated by the LysR-type transcriptional regulator, PchR. The expression of the biosynthetic operons (pchDCBA and pchEFGHI) and the transporter gene (fptA) is activated by PchR. Crucially, the activity of PchR is induced by its ligand, which is pyochelin or the ferric-pyochelin complex. This creates a positive feedback loop where a small initial amount of pyochelin can significantly amplify the expression of the entire pathway, allowing for a rapid and robust response to iron starvation.
This dual-regulation system allows the bacterium to finely tune the production of this compound and pyochelin. It represents a sophisticated evolutionary adaptation that balances the metabolic cost of production against the critical need for iron, enabling bacteria like P. aeruginosa to efficiently colonize and compete in iron-poor environments, including during infection of a host. The dispersal of such BGCs, often through mechanisms like horizontal gene transfer, allows for the rapid acquisition of these adaptive traits by other microbes.
Future Research Directions and Unexplored Avenues
Identification of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of dihydroaeruginoic acid from salicylate (B1505791) and cysteine is known to require the pchE gene product, this compound synthetase, a non-ribosomal peptide synthetase (NRPS). nih.gov This enzyme, along with others encoded by the pch gene cluster, forms the core of the known biosynthetic pathway. nih.govnih.gov However, the full complement of enzymes and the complexity of their regulation are likely not fully understood.
Future research should aim to:
Explore Uncharacterized Genes: Investigate the roles of other genes within or near the pch cluster in various bacteria that may act as accessory enzymes, modifying Dha, transporting it, or contributing to its regulation.
Identify Novel Orthologs: Mine the genomes of other microbial species, particularly from the genera Burkholderia and Streptomyces, for novel or divergent Dha biosynthetic pathways. These organisms are known for their complex secondary metabolism and may possess unique enzymatic machinery or regulatory systems. nih.govnih.gov
Uncover Regulatory Mechanisms: The expression of the Dha pathway is known to be regulated by the ferric uptake regulator (Fur) and the transcriptional activator PchR in response to iron availability and the presence of pyochelin. nih.gov Future studies using techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) could identify the direct binding sites of these regulators and uncover a more extensive network of co-regulated genes. elifesciences.org This could reveal hierarchical control systems and cross-talk with other metabolic and virulence pathways, such as the Pseudomonas Quinolone Signal (PQS) system, which also utilizes a chorismate-derived precursor. mdpi.comresearchgate.net
| Gene/Regulator | Known Function in Dha/Pyochelin Pathway | Organism |
| pchE | Encodes this compound synthetase, which condenses salicylate and cysteine. nih.gov | Pseudomonas aeruginosa |
| pchD | Encodes a protein (PchD) that likely adenylates salicylate, activating it. nih.gov | Pseudomonas aeruginosa |
| pchR | Encodes a transcriptional activator that, with pyochelin, induces pathway expression. nih.gov | Pseudomonas aeruginosa |
| Fur | Ferric Uptake Regulator; represses the pathway under iron-replete conditions. nih.gov | Pseudomonas aeruginosa |
Comprehensive Elucidation of this compound's Role in Complex Microbial Consortia
This compound has demonstrated antifungal and antibacterial properties, suggesting a primary role in microbial competition. nih.govnih.gov However, its function within a complex, multi-species microbial community (consortium) remains largely unexplored. The dynamics of microbial consortia are governed by a complex web of synergistic and antagonistic interactions, often mediated by secondary metabolites. mdpi.com
Future research should focus on:
Interspecies Signaling: Investigating whether Dha, beyond its direct antimicrobial action, can act as a signaling molecule, influencing gene expression and behavior in neighboring microbial species. This could involve modulating quorum sensing, biofilm formation, or virulence factor production in competitors.
Synergistic Interactions: Exploring scenarios where Dha production by one organism benefits another. For example, Dha could chelate iron in a way that makes it available to a partner organism that cannot produce its own siderophores, or its antimicrobial activity could eliminate a common competitor.
Impact on Community Structure: Using co-culture experiments and metagenomic analysis to determine how the production of Dha by Pseudomonas or other bacteria shapes the composition and stability of microbial communities in environments like the soil rhizosphere or in the context of polymicrobial infections.
Biosynthetic Engineering for Targeted Production and Analog Generation
The principles of biosynthetic engineering offer a powerful toolkit for manipulating natural product pathways to achieve specific outcomes, such as increased yield or the creation of novel compounds. dtu.dk The modular nature of the Dha synthetase (PchE), a non-ribosomal peptide synthetase, makes it a prime candidate for such engineering efforts.
Key future research directions include:
Pathway Refactoring and Overproduction: To increase the yield of Dha for potential applications, the biosynthetic pathway can be engineered. This could involve the overexpression of key enzymes like PchD and PchE or the entire pch operon in a native or heterologous host. An example of pathway engineering in a related system involved modifying the PQS pathway in P. aeruginosa to enhance bioelectricity production. plos.org
Heterologous Expression: Moving the Dha biosynthetic genes into a well-characterized and genetically tractable host, such as Escherichia coli or Saccharomyces cerevisiae, could simplify production and purification, removing it from its complex native regulatory network.
Generation of Novel Analogs: The substrate specificity of the PchE enzyme, particularly its adenylation domain that recognizes salicylate, could be altered through site-directed mutagenesis. This would enable the incorporation of different starter units (e.g., substituted salicylic (B10762653) acids) to generate a library of novel Dha analogs. These new compounds could then be screened for enhanced or novel biological activities.
Advanced Structural Characterization of Biosynthetic Intermediates and Enzyme Complexes
A detailed, atomic-level understanding of the enzymes involved in Dha biosynthesis is crucial for rational engineering and inhibitor design. While the functions of PchE and PchF have been deduced from genetic studies and sequence homology, their three-dimensional structures remain undetermined. nih.gov
Future research should prioritize:
Crystallization of Key Enzymes: The high-resolution crystal structures of this compound synthetase (PchE) and Pyochelin synthetase (PchF) are needed. Structural insights from related pathways, such as the detailed characterization of the PqsBC and PqsD enzymes from the PQS pathway, demonstrate the value of this approach for understanding mechanism and substrate binding. nih.govnih.govnih.gov
Trapping Biosynthetic Intermediates: To fully elucidate the catalytic cycle, it is essential to capture and characterize the transient intermediates formed during biosynthesis. This includes the activated salicylate-AMP intermediate bound to PchD and the salicylate and cysteine moieties covalently tethered to the thiolation domains of PchE.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology
A forward-looking research strategy would involve:
Transcriptomics: Using RNA-Seq to analyze the global gene expression profile of bacteria under conditions that induce or repress Dha production (e.g., varying iron levels, co-culture with other microbes). This would identify entire regulons that are co-regulated with the pch genes.
Proteomics: Quantifying the protein levels of the Pch enzymes and other related pathways to understand how transcriptional changes translate to the actual biosynthetic machinery.
Metabolomics: Measuring the intracellular and extracellular concentrations of Dha, its precursors (chorismate, salicylate), and downstream products (pyochelin) to map the metabolic flux through the pathway. mdpi.com
By integrating these datasets, researchers can construct comprehensive models of the regulatory and metabolic networks governing Dha biology. elifesciences.org This holistic view will be instrumental in understanding its ecological role and in designing more effective strategies for biosynthetic engineering.
Q & A
Q. How should longitudinal studies be designed to assess this compound’s impact on chronic infections?
- Methodological Answer : Use a murine chronic infection model with bioluminescent bacterial strains for non-invasive monitoring. Collect time-series data on bacterial load (CFU counts), host inflammatory markers (e.g., CRP), and histopathology. Mixed-effects models can analyze temporal trends while accounting for individual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
